Home > Products > Building Blocks P8797 > 4-Chloro-7-fluoroquinazoline
4-Chloro-7-fluoroquinazoline - 16499-62-0

4-Chloro-7-fluoroquinazoline

Catalog Number: EVT-354552
CAS Number: 16499-62-0
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Chloro-7-fluoroquinazoline is a chemical compound with the molecular formula C8H4ClFN2 . It has a molecular weight of 182.58 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for 4-Chloro-7-fluoroquinazoline were not found, a general method for synthesizing quinazoline derivatives involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives. These are then cyclized with NaOH to form benzoylene urea .

Molecular Structure Analysis

The InChI code for 4-Chloro-7-fluoroquinazoline is 1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

4-Chloro-7-fluoroquinazoline is a solid substance . It has a molecular weight of 182.58 . It should be stored in an inert atmosphere at 2-8°C .

Overview

4-Chloro-7-fluoroquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by its unique substitution pattern. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound has gained attention for its potential applications in various fields, including chemistry, biology, and medicine, particularly as a building block for synthesizing more complex molecules and as a lead compound in drug development.

Source

The compound can be synthesized from commercially available precursors or derived through multi-step synthetic routes involving various reagents and conditions. Its synthesis often starts with simpler quinazoline derivatives, which undergo modifications to introduce the chlorine and fluorine substituents.

Classification

4-Chloro-7-fluoroquinazoline is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It is also categorized under halogenated compounds due to the presence of chlorine and fluorine atoms.

Synthesis Analysis

Methods

The synthesis of 4-chloro-7-fluoroquinazoline typically involves several steps. One common method includes:

  1. Starting Materials: The synthesis often begins with 2-amino-4-fluorobenzoic acid and formamidine acetate.
  2. Formation of Intermediate: The initial reaction produces 7-fluoro-4-hydroxyquinazoline.
  3. Nitration: This intermediate is then nitrated to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.
  4. Chlorination: Finally, chlorination using sulfuryl chloride leads to the formation of 4-chloro-7-fluoroquinazoline .

Technical Details

The reactions are typically carried out under controlled conditions, such as temperature and solvent choice, to optimize yields and minimize by-products. The use of dehydrating agents like phosphorus oxychloride is common during the condensation steps.

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-7-fluoroquinazoline features a quinazoline core with the following substituents:

  • Chlorine Atom at position 4
  • Fluorine Atom at position 7

Data

  • Molecular Formula: C8H5ClF N
  • Molecular Weight: Approximately 185.58 g/mol
  • Melting Point: Approximately 128-130 °C .

Spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the structure of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoroquinazoline can participate in various chemical reactions:

  1. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
  2. Oxidation and Reduction: The compound can be oxidized or reduced to create derivatives with altered functional groups.
  3. Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of more complex structures.

Technical Details

The reactivity of this compound is largely influenced by the electron-withdrawing nature of the chlorine and fluorine substituents, which enhance its electrophilic character.

Mechanism of Action

The mechanism of action for 4-chloro-7-fluoroquinazoline primarily involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, particularly tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, it exerts potential anticancer effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.
  • Density: Approximately 1.6 g/cm³.
  • Boiling Point: Approximately 395 °C at 760 mmHg .

Chemical Properties

The presence of halogen atoms contributes to its unique reactivity profile, making it suitable for various chemical transformations.

Applications

4-Chloro-7-fluoroquinazoline has several scientific uses:

  1. Medicinal Chemistry: It serves as a lead compound in drug development, particularly for anticancer and antimicrobial agents.
  2. Synthetic Chemistry: Utilized as a building block for synthesizing diverse quinazoline derivatives that exhibit various biological activities.
  3. Material Science: Investigated for potential applications in developing new materials due to its unique chemical properties.

This compound's diverse applications highlight its significance in both research and industrial contexts, underscoring its potential impact on future scientific advancements.

Introduction to Quinazoline Derivatives in Medicinal Chemistry

Structural Significance of Halogen-Substituted Quinazolines

The introduction of halogen atoms, particularly chlorine at position 4 and fluorine at position 7, profoundly alters the physicochemical and pharmacological properties of the quinazoline scaffold. Chlorine at C-4 serves as an excellent leaving group due to the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic displacement reactions that are pivotal for constructing targeted drug candidates. This position is sterically and electronically optimized for interactions with biological nucleophiles (e.g., cysteine residues in kinases), enabling the formation of covalent adducts or reversible inhibitor-enzyme complexes [4] [7].

Concurrently, fluorine at C-7 enhances multiple aspects of molecular performance:

  • Metabolic Stability: The strong carbon-fluorine bond impedes oxidative degradation by cytochrome P450 enzymes, extending plasma half-life [1].
  • Lipophilicity Modulation: Fluorine’s high electronegativity (χ = 4.0) increases ring electron deficiency, improving membrane permeability without excessive log P elevation [3].
  • Bioisosteric Effects: The van der Waals radius of fluorine (1.47 Å) closely resembles that of hydrogen (1.20 Å), allowing it to occupy similar spatial regions while enhancing binding affinity through dipole interactions or hydrogen bonding [6].

Table 1: Electronic and Steric Effects of Halogen Substitution in Quinazolines

PositionHalogenKey Electronic EffectBiological Consequence
4Chlorineσ-acceptor (leaving group capability)Facilitates nucleophilic displacement
7FluorineStrong σ-acceptor/π-donorEnhances metabolic stability and membrane penetration
6/8Chlorine/FluorineResonance and inductive effectsModulates DNA intercalation or enzyme inhibition

The synergistic effects of C-4 chlorine and C-7 fluorine create a "halogen synergy" that optimizes target binding, pharmacokinetics, and pharmacodynamics. This synergy is exemplified by 4-chloro-7-fluoroquinazoline’s role as a key intermediate in kinase inhibitor synthesis, where it balances reactivity for C-4 derivatization with the metabolic resilience conferred by C-7 fluorination [4] [10].

Historical Development of 4-Chloro-7-fluoroquinazoline as a Pharmacophore

The evolution of 4-chloro-7-fluoroquinazoline as a pharmacophore intertwines with the broader history of quinazoline-based drug development. Initial interest in quinazoline derivatives emerged in the 1960s with the discovery of febrifugine, a natural quinazolinone alkaloid with potent antimalarial activity. Synthetic efforts intensified in the 1980s–1990s, yielding clinically approved angiotensin-converting enzyme (ACE) inhibitors and α-adrenergic blockers [1] [6].

The strategic incorporation of halogens began gaining traction in the early 2000s, driven by the need to optimize pharmacokinetic profiles of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors:

  • First Generation (1990s): Unsubstituted quinazolines like gefitinib demonstrated EGFR inhibition but exhibited suboptimal metabolic stability.
  • Halogen Optimization (2000s): Systematic SAR studies revealed that C-7 fluorination reduced CYP3A4-mediated metabolism, while C-4 chlorination enabled efficient synthesis of anilinoquinazoline derivatives.
  • Current Applications: 4-Chloro-7-fluoroquinazoline has become a cornerstone intermediate for irreversible kinase inhibitors targeting EGFR T790M mutants and other oncogenic kinases [3] [6].

Table 2: Historical Milestones in Halogenated Quinazoline Development

Time PeriodKey AdvancementTherapeutic Impact
1960–1980Isolation of natural quinazolinones (e.g., febrifugine)Validation of quinazoline scaffold bioactivity
1980–2000Non-halogenated synthetic drugs (e.g., prazosin)Hypertension management
2000–2010C-7 fluorination strategies for kinase inhibitorsImproved metabolic stability and target residence time
2010–Present4-Chloro-7-fluoroquinazoline-based covalent inhibitorsTargeted cancer therapies resistant to first-generation TKIs

Scope of Applications in Drug Discovery and Chemical Biology

4-Chloro-7-fluoroquinazoline serves as a versatile intermediate for constructing biologically active molecules across multiple therapeutic domains:

Oncology

  • Kinase Inhibitors: The C-4 chlorine undergoes nucleophilic substitution with aniline derivatives to yield EGFR inhibitors (e.g., afatinib analogs). Fluorine at C-7 enhances blood-brain barrier penetration for targeting CNS malignancies [4] [6].
  • Antimetabolites: Dihydrofolate reductase (DHFR) inhibition is achieved through 2,4-diaminoquinazoline derivatives synthesized from this scaffold [1].

Anti-Infective Agents

  • Antibacterials: Derivatives with electron-withdrawing groups at C-6 and C-8 exhibit potent gram-positive activity by disrupting DNA gyrase-topoisomerase IV [3].
  • Antifungals: Bis(arylthio)quinazoline-diones derived from chloro-fluoro intermediates inhibit fungal cytochrome P450 enzymes [3] [8].

Table 3: Therapeutic Applications of 4-Chloro-7-fluoroquinazoline Derivatives

Therapeutic AreaTarget ClassRepresentative DerivativeBiological Activity
OncologyEGFR Tyrosine Kinase4-(3-Bromoanilino)-7-fluoroquinazolineIC₅₀ = 8 nM against L858R/T790M EGFR
AntimicrobialsDNA Gyrase6,8-Diiodo-3-sulfonamido-4-quinazolinoneMIC = 0.5 µg/mL against S. aureus
CNS DisordersGABA_A Receptors2-(Fluorophenyl)-7-fluoro-4-aminoquinazolineAnticonvulsant ED₅₀ = 12 mg/kg (mice)

In chemical biology, this scaffold enables the synthesis of fluorescent probes for kinase occupancy studies and positron emission tomography (PET) tracers when labeled with fluorine-18. The C-4 position can be functionalized with radionuclide-chelating groups for diagnostic applications [4].

Properties

CAS Number

16499-62-0

Product Name

4-Chloro-7-fluoroquinazoline

IUPAC Name

4-chloro-7-fluoroquinazoline

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

InChI

InChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H

InChI Key

JHBYQJRHJVEKPK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)N=CN=C2Cl

Synonyms

4-CHLORO-7-FLUORO-QUINAZOLINE

Canonical SMILES

C1=CC2=C(C=C1F)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.